![molecular formula C14H11BrN2O B12940986 8-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine CAS No. 89193-06-6](/img/structure/B12940986.png)
8-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a valuable structure in the development of pharmaceutical agents due to its ability to interact with various biological targets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method is the bromination of 2-phenylimidazo[1,2-a]pyridine followed by methoxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and sodium methoxide for methoxylation .
Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis approach, where benzyl halides or benzyltosylates, 2-aminopyridines, and isocyanides are reacted together. This method is advantageous due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a solvent like chloroform.
Methoxylation: Sodium methoxide in methanol.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the compound.
Reduction Products: Dehalogenated derivatives.
Wissenschaftliche Forschungsanwendungen
8-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of light-sensitive dyes and optical media for data storage.
Wirkmechanismus
The mechanism of action of 8-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
2-Phenylimidazo[1,2-a]pyridine: Lacks the bromine and methoxy groups.
3-Bromo-2-methylimidazo[1,2-a]pyridine: Similar structure but with a methyl group instead of a phenyl group.
2-Methylimidazo[1,2-a]pyridine: Lacks the phenyl and bromine groups.
Uniqueness: 8-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine is unique due to the presence of both bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its ability to interact with biological targets and improve its pharmacokinetic properties .
Eigenschaften
CAS-Nummer |
89193-06-6 |
|---|---|
Molekularformel |
C14H11BrN2O |
Molekulargewicht |
303.15 g/mol |
IUPAC-Name |
8-bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11BrN2O/c1-18-14-12(10-6-3-2-4-7-10)16-13-11(15)8-5-9-17(13)14/h2-9H,1H3 |
InChI-Schlüssel |
QVAMPTUXAFRTJA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(N=C2N1C=CC=C2Br)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


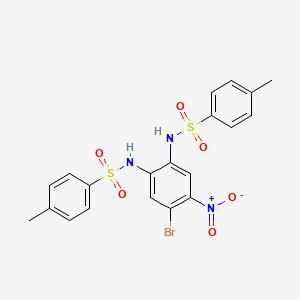

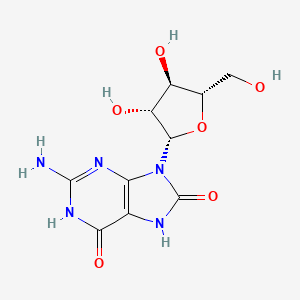


![1-(5-Methoxy-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12940951.png)
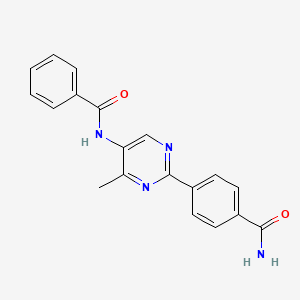
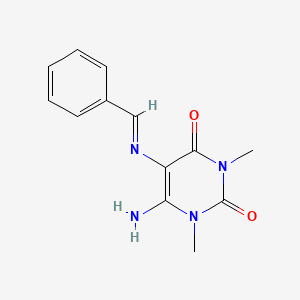
![7-(Methylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B12940961.png)
![9-[6-(Methanesulfonyl)pyridin-3-yl]-6-[(piperidin-4-yl)oxy]-9H-purine](/img/structure/B12940970.png)
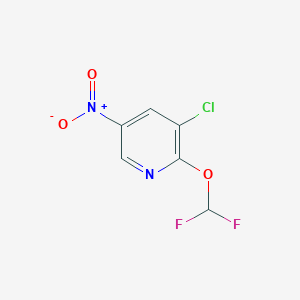
![5-Methyl-1-(pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12940981.png)

![2-Undecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12940983.png)
